1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene
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Overview
Description
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene is a complex organic compound that features both hydroxyamino and isothiocyanato functional groups
Preparation Methods
The synthesis of 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene typically involves multi-step organic reactions. One common synthetic route includes the diazotization of aniline derivatives followed by coupling with isothiocyanate-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Chemical Reactions Analysis
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene undergoes various types of chemical reactions:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The isothiocyanato group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanato group.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins and enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene involves its interaction with biological molecules through its reactive functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This interaction can affect various molecular pathways and cellular processes .
Comparison with Similar Compounds
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene can be compared with other similar compounds such as:
4-Isothiocyanatophenyl-alpha-D-mannopyranoside: Used in carbohydrate chemistry and neoglycoprotein synthesis.
4-Methoxyphenyl isothiocyanate: Known for its applications in organic synthesis and as a reagent in various chemical reactions.
The uniqueness of this compound lies in its combination of hydroxyamino and isothiocyanato functional groups, which provide a wide range of reactivity and applications.
Properties
CAS No. |
24722-66-5 |
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Molecular Formula |
C13H8N4O2S |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C13H8N4O2S/c18-17(19)13-7-5-12(6-8-13)16-15-11-3-1-10(2-4-11)14-9-20/h1-8H |
InChI Key |
HQLMTPHMWRDLGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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